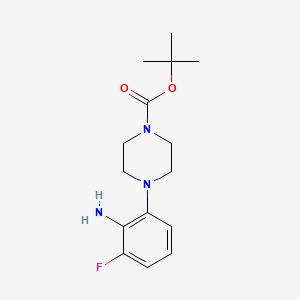

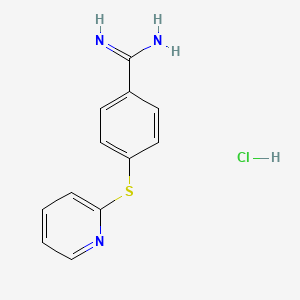

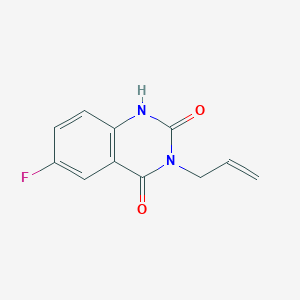

4-(3-Acetylanilino)-1-methyl-3-nitroquinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone ring, a nitro group, and an acetylanilino group. The exact structure would need to be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the acetyl group could be removed through hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

Mutagenic and Carcinogenic Studies

4-Nitroquinoline 1-oxide (4-NQO) derivatives, including 4-(3-Acetylanilino)-1-methyl-3-nitroquinolin-2-one, have been widely studied for their mutagenic and carcinogenic properties. In Aspergillus nidulans, 4-NQO-based genetic screens are used to study various processes like gene regulation, mitosis, metabolism, and organelle transport. The study by Downes et al. (2014) highlights 4-NQO’s role as a mutagen, inducing mutations in both guanine and adenine residues, albeit with a preference for guanine (Downes et al., 2014). Fronza et al. (1992) also noted 4-NQO's ability to cause base substitutions in DNA, particularly guanine to pyrimidine transversions (Fronza et al., 1992).

Carcinogenesis and DNA Damage

4-NQO and its derivatives are known to induce DNA adducts, leading to carcinogenesis. Bailleul et al. (1981) reported the formation of adducts with purine nucleosides, supporting the hypothesis that acetyl derivatives of 4-HAQO (a metabolite of 4-NQO) act as ultimate carcinogens (Bailleul et al., 1981). The study by Kakunaga (1978) demonstrated the transformation of human diploid fibroblast cells into neoplastic cells upon exposure to 4-NQO, suggesting its role in cellular transformation and tumor formation (Kakunaga, 1978).

DNA Repair and Mutagenesis

The dynamics of DNA repair mechanisms in response to damage caused by 4-NQO derivatives have been a significant area of study. Peklak-Scott et al. (2005) discussed the role of glutathione, GSTP1a-1a, and MRP1 in the detoxification of NQO, emphasizing the quantitative importance of enzyme-catalyzed conjugate formation in protecting cells from NQO toxicity (Peklak-Scott et al., 2005).

Photobiological Properties

Ruthenium complexes with derivatives of 4-NQO have been explored for their photobiological properties. Xu et al. (2017) synthesized water-soluble nitrosylruthenium complexes using derivatives of 8-hydroxyquinoline, which showed potential as DNA structural probes and anticancer drugs due to their photochemistry and photobiological properties (Xu et al., 2017).

Hypoxia-Selective Cytotoxins

4-NQO derivatives have been evaluated as hypoxia-selective cytotoxins. Denny et al. (1992) synthesized a series of 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, finding that some showed oxygen-sensitive bioreduction, making them potential candidates for targeting hypoxic tumor cells (Denny et al., 1992).

Safety and Hazards

Propriétés

IUPAC Name |

4-(3-acetylanilino)-1-methyl-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11(22)12-6-5-7-13(10-12)19-16-14-8-3-4-9-15(14)20(2)18(23)17(16)21(24)25/h3-10,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUKKNAZDZFXFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2423005.png)

![[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2423006.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2423010.png)

![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![N-cyclohexyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2423023.png)